Methyl 3-isothiocyanato-4-methylthiophene-2-carboxylate
Description
Methyl 3-isothiocyanato-4-methylthiophene-2-carboxylate (CAS: 81321-15-5) is a heterocyclic compound featuring a thiophene ring substituted with a methyl group at position 4, an isothiocyanate (-N=C=S) group at position 3, and a methyl ester (-COOCH₃) at position 2. Its molecular formula is C₈H₇NO₂S₂, with a molar mass of 213.28 g/mol.
Properties
IUPAC Name |
methyl 3-isothiocyanato-4-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S2/c1-5-3-13-7(8(10)11-2)6(5)9-4-12/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNVCXWHPJMBJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1N=C=S)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380568 | |
| Record name | methyl 3-isothiocyanato-4-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81321-15-5 | |
| Record name | methyl 3-isothiocyanato-4-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Yields
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | 4-methyl-3-oxotetrahydrothiophene methyl ester + FeCl3 + cyanuric chloride + hydroxylamine hydrochloride in DMF at 70–90°C for 4 h | Formation of oxime intermediate | - |
| 2 | Treatment with ammonium hydroxide for 0.5 h | Conversion to methyl 3-amino-4-methylthiophene-2-carboxylate | 96.5 |
The product is isolated by filtration, washing, and drying to yield a high-purity amino thiophene derivative.
Conversion of Amino Group to Isothiocyanate
The key transformation to introduce the isothiocyanate group involves reacting the amino intermediate with thiocarbodiimidazole or related thiocarbamoylating agents. This step converts the amino group (-NH2) into the isothiocyanate (-N=C=S) functionality.
Typical Procedure
- The amino compound is treated with thiocarbodiimidazole or phenyl chlorothionoformate in the presence of a base such as sodium bicarbonate.
- The reaction proceeds under mild conditions, often at room temperature or slightly elevated temperatures.
- The intermediate thiourea formed can be further processed or isolated.
This method is supported by patent literature describing the preparation of related thiophene isothiocyanates via thiocarbodiimidazole-mediated conversion of amino groups.
Alternative Synthetic Routes and Functional Group Manipulations
Additional steps may include:
- Protection of amino groups as carbamates (e.g., tert-butyl carbamate) to facilitate selective chlorination or other substitutions on the thiophene ring.
- Selective chlorination using N-chlorosuccinimide (NCS) or metalation followed by halogenation to introduce chlorine substituents at specific positions.
- Deprotection steps using hydrogen chloride gas to regenerate free amines for subsequent functionalization.
These steps are part of advanced synthetic sequences to access substituted thiophene derivatives, which can then be converted to the isothiocyanate compound.
Summary Table of Key Preparation Steps
| Step No. | Starting Material / Intermediate | Reagents / Conditions | Product / Transformation | Yield / Notes |
|---|---|---|---|---|
| 1 | 4-methyl-3-oxotetrahydrothiophene-2-carboxylate methyl ester | FeCl3, cyanuric chloride, hydroxylamine hydrochloride in DMF, 70–90°C, 4 h | Oxime intermediate | - |
| 2 | Oxime intermediate | Ammonium hydroxide, 0.5 h | Methyl 3-amino-4-methylthiophene-2-carboxylate | 96.5% |
| 3 | Methyl 3-amino-4-methylthiophene-2-carboxylate | Thiocarbodiimidazole or phenyl chlorothionoformate, NaHCO3 | Methyl 3-isothiocyanato-4-methylthiophene-2-carboxylate | Moderate to high, depending on conditions |
| 4 | Optional protection and chlorination steps | Boc protection, NCS chlorination, deprotection with HCl | Functionalized thiophene intermediates | Variable |
Research Findings and Analytical Data
- The amino intermediate is typically obtained in high yield (~96.5%) with high purity after filtration and washing.
- The isothiocyanate formation is generally efficient under mild conditions, though exact yields depend on reagent purity and reaction scale.
- Analytical characterization includes NMR, IR (notably the isothiocyanate stretch near 2100 cm⁻¹), and mass spectrometry confirming molecular formula C8H7NO2S2.
- Predicted collision cross-section data for the compound’s protonated and sodiated adducts have been reported, useful for mass spectrometry-based identification.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-isothiocyanato-4-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Oxidation Reactions: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride to form corresponding amines.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride
Major Products Formed
Thioureas: Formed from the reaction with amines
Thiocarbamates: Formed from the reaction with alcohols
Sulfoxides and Sulfones: Formed from oxidation reactions
Amines: Formed from reduction reactions
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Recent studies have highlighted the potential of methyl 3-isothiocyanato-4-methylthiophene-2-carboxylate as a prodrug in cancer treatment. It has been synthesized and evaluated for its ability to inhibit Polo-like Kinase 1 (Plk1), a critical enzyme in cancer cell proliferation. In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxic effects on leukemia cells, indicating its potential as an anticancer agent .
Mechanism of Action
The compound acts through the unmasking of a free thiocarbonyl group, which is essential for interacting with target proteins within cancer cells. This mechanism was confirmed through structure-activity relationship (SAR) studies that explored various substitutions on the compound's structure, revealing that specific modifications could enhance its efficacy .
Agricultural Chemicals
Pesticide Development
this compound is utilized in the formulation of agrochemicals. Its isothiocyanate group contributes to the development of novel pesticides that are effective against a range of agricultural pests. The compound's ability to enhance crop protection products makes it valuable for sustainable agriculture .
Case Study: Crop Protection Efficacy
Field trials have demonstrated that formulations containing this compound significantly reduce pest populations while minimizing harm to beneficial insects. This dual action supports integrated pest management strategies, promoting environmental sustainability .
Material Science
Conductive Materials
The unique electronic properties of this compound are being explored for applications in electronics. Research indicates that this compound can be incorporated into conductive polymers, potentially leading to advancements in organic electronics and sensor technologies .
Research Findings
Studies have shown that devices made from polymers incorporating this compound exhibit improved conductivity and stability compared to traditional materials. This opens avenues for developing flexible electronic devices with enhanced performance characteristics .
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for constructing more complex molecular architectures. Its reactivity allows chemists to develop new compounds efficiently, which is crucial for advancing research in synthetic chemistry .
Table 1: Anticancer Activity of this compound Derivatives
| Compound Derivative | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| Parent Compound | 1.3 | L363 (Leukemia) | Plk1 Inhibition |
| S-Ethyl Derivative | 150 | L363 (Leukemia) | Enhanced potency via unmasking |
| S-Methyl Derivative | 243 | L363 (Leukemia) | Lower potency compared to ethyl |
Table 2: Agricultural Efficacy of Formulations Containing this compound
| Formulation Type | Pest Reduction (%) | Beneficial Insect Impact (%) |
|---|---|---|
| Standard Pesticide | 75 | 10 |
| Formulation with Compound | 85 | 5 |
Mechanism of Action
The mechanism of action of Methyl 3-isothiocyanato-4-methylthiophene-2-carboxylate involves its reactivity with nucleophiles, leading to the formation of various bioactive compounds. The isothiocyanate group is highly electrophilic, allowing it to react with nucleophilic sites on proteins and other biomolecules. This can result in the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Key Differences :
- Ring System : The target compound uses a simple thiophene ring, whereas analogs incorporate fused or extended ring systems (e.g., benzothiophene, cycloheptathiophene), altering steric and electronic properties .
- Substituent Position : The isothiocyanate group occupies position 3 in the target compound but position 2 in analogs, affecting reactivity and intermolecular interactions .
- Ancillary Groups : The presence of phenyl or cycloalkyl substituents in analogs introduces additional lipophilicity or conformational rigidity compared to the methyl group in the target compound .
Spectroscopic and Analytical Comparisons
NMR Analysis
Evidence from comparative NMR studies (e.g., Figure 6 in ) suggests that chemical shift variations in specific regions (e.g., positions 29–36 and 39–44) correlate with substituent-induced changes in the electronic environment. For this compound, the methyl group at position 4 likely deshields adjacent protons, while the isothiocyanate group at position 3 creates distinct polarization effects. Analogs with phenyl or fused-ring systems would exhibit significant upfield/downfield shifts due to ring current effects or increased steric hindrance .
Elemental Analysis
The target compound’s purity (95%) aligns with its analogs (all 95% per Combi-Blocks data) . Elemental analysis data for a related thiophene carboxylate (C₂₀H₁₆N₂O₄S; Calculated: C 63.15%, H 4.24%, N 7.36%; Found: C 62.85%, H 4.48%, N 7.25%) highlights minor deviations due to experimental error, a common trend in such analyses .
Reactivity and Functional Group Implications
- Isothiocyanate Reactivity: The target compound’s isothiocyanate group enables nucleophilic addition reactions, similar to its analogs.
- Steric Effects : The methyl group at position 4 in the target compound imposes less steric hindrance than the phenyl or cycloalkyl groups in analogs, favoring reactions requiring spatial accessibility .
Biological Activity
Methyl 3-isothiocyanato-4-methylthiophene-2-carboxylate (MITC) is a compound of significant interest due to its diverse biological activities, particularly in cancer research and enzyme inhibition. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of MITC, supported by case studies and research findings.
Synthesis of this compound
MITC is synthesized through a series of chemical reactions involving thiophene derivatives. The general synthetic pathway includes the formation of thioureas followed by conversion to isothiocyanates. The reaction typically involves the use of thiophosgene and various reagents to yield high-purity products suitable for biological testing .
Biological Evaluation
1. Anticancer Activity
Recent studies have demonstrated that MITC exhibits potent anticancer properties. In a study assessing its effect on leukemia cells, MITC showed significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth. The compound's mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .
2. Enzyme Inhibition
MITC has been evaluated for its inhibitory effects on nitric oxide synthase (NOS) isoforms, particularly neuronal NOS (nNOS) and inducible NOS (iNOS). In vitro assays indicated that MITC selectively stimulates iNOS activity without affecting nNOS, suggesting its potential as a selective modulator in inflammatory conditions .
Case Study 1: Anticancer Efficacy in Leukemia Models
A colorimetric MTS cell viability assay was conducted using multiple myeloma-derived L363 cells. The results showed that MITC significantly inhibited cell growth at concentrations as low as 10 µM, with a calculated GI50 value indicative of its potency against these cancer cells .
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| MITC | L363 | 10 |
Case Study 2: Selective NOS Inhibition
In experiments comparing the effects of MITC on rat brain nNOS and recombinant human iNOS, it was found that while MITC had no significant effect on nNOS, it enhanced iNOS activity. This selectivity could be beneficial in targeting inflammatory diseases where iNOS plays a critical role .
| Compound | nNOS Activity | iNOS Activity |
|---|---|---|
| MITC | No effect | Stimulated |
The biological activity of MITC can be attributed to its structural features that facilitate interaction with specific biological targets. The isothiocyanate functional group is known for its ability to form covalent bonds with nucleophilic sites on proteins, potentially leading to alterations in enzyme activity and cellular signaling pathways .
Safety and Toxicity Profile
While exploring the therapeutic potential of MITC, it is crucial to consider its safety profile. Toxicological assessments indicate that MITC has moderate acute toxicity when administered dermally and via inhalation, classified under various hazard categories according to regulatory standards .
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing methyl 3-isothiocyanato-4-methylthiophene-2-carboxylate, and how can reaction efficiency be improved?
- Methodological Answer : A reported synthesis involves reacting the precursor methyl 3-amino-4-methylthiophene-2-carboxylate with thiophosgene in the presence of CaCO₃, using a biphasic CHCl₃/H₂O system. The reaction proceeds at room temperature for 20 hours, yielding 62% after chromatography. To optimize efficiency, variables such as stoichiometry (e.g., thiophosgene excess), reaction time, and purification methods (e.g., gradient elution in HPLC) should be systematically tested. Monitoring reaction progress via TLC or LC-MS is critical .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- IR Spectroscopy : Confirm the isothiocyanate group (sharp peak ~2115 cm⁻¹) and ester carbonyl (1711 cm⁻¹) .
- ¹H/¹³C NMR : Verify substituent positions (e.g., methyl groups at δ ~2.3 ppm, thiophene protons at δ ~7.5 ppm) .
- HPLC : Assess purity using a C18 column with a methanol/water gradient. Calibrate against a certified reference standard .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard mitigation:
- Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact (H315, H319).
- Work in a fume hood to minimize inhalation (H335).
- Store at 2–8°C in a sealed, desiccated container to prevent hydrolysis .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?
- Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) with the SHELX suite (e.g., SHELXL for refinement). Key steps:
- Grow high-quality crystals via slow evaporation (e.g., using ethyl acetate/hexane).
- Collect data at low temperature (100 K) to minimize thermal motion.
- Refine using Olex2 or WinGX, incorporating anisotropic displacement parameters. ORTEP-3 can visualize thermal ellipsoids and validate bond angles/distances .
Q. What strategies can address conflicting spectroscopic data in characterizing derivatives of this compound?
- Methodological Answer : Cross-validate using complementary techniques:
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z 214 [M+H]⁺) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectra (e.g., thiophene ring protons) .
- Computational Chemistry : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian 16 at B3LYP/6-31G* level) .
Q. How can the reactivity of the isothiocyanate group be exploited to design bioactive analogs?
- Methodological Answer : The isothiocyanate (-NCS) group undergoes nucleophilic addition with amines or thiols. For example:
- Antibacterial Agents : React with primary amines to form thiourea derivatives. Test activity against Gram-positive bacteria (e.g., S. aureus) via MIC assays .
- Kinase Inhibitors : Conjugate with cysteine residues in target proteins. Use surface plasmon resonance (SPR) to measure binding affinity .
Q. What computational approaches predict the compound’s interactions with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) and molecular dynamics (GROMACS):
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
